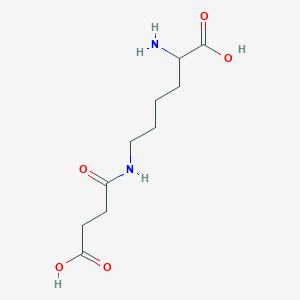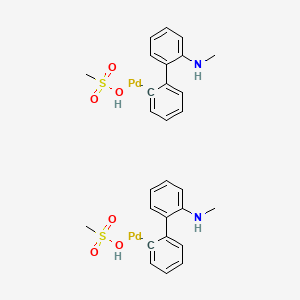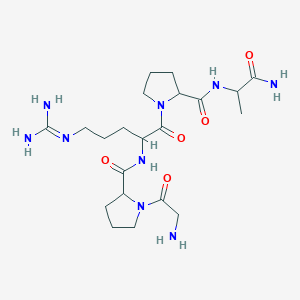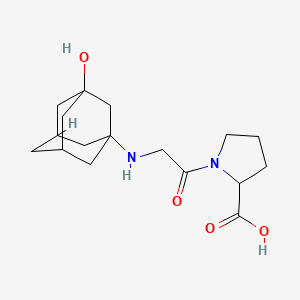
rutherfordium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. It is named after the physicist Ernest Rutherford. As a synthetic element, it is not found in nature and can only be made in a particle accelerator. This compound is radioactive, and the most stable known isotope, 267 Rf, has a half-life of about 48 minutes .
Méthodes De Préparation
Rutherfordium is produced by the fusion of lighter nuclei in particle accelerators. One common method involves bombarding californium-249 with carbon-12 ions, resulting in the formation of this compound-257 and this compound-258 . Another method includes the nuclear fusion of plutonium-242 with neon ions . These processes require highly controlled environments and sophisticated equipment due to the element’s instability and radioactivity.
Analyse Des Réactions Chimiques
Rutherfordium is expected to form various compounds, including halides such as this compound tetrafluoride (RfF₄), this compound tetrachloride (RfCl₄), this compound tetrabromide (RfBr₄), and this compound tetraiodide (RfI₄) . It is also predicted to form oxides and hydrides, similar to other group 4 elements like hafnium and zirconium . due to its scarcity and short half-life, detailed studies on its chemical reactions are limited.
Applications De Recherche Scientifique
Rutherfordium is primarily used for scientific research purposes. Its study is crucial for understanding the properties of superheavy elements and the stability of heavy nuclei . Researchers use this compound to explore the boundaries of the periodic table and to test theoretical models of atomic structure . Despite its limited practical applications due to its radioactivity and short-lived existence, this compound plays a significant role in advancing atomic theory and nuclear physics .
Mécanisme D'action
The mechanism by which rutherfordium exerts its effects is not well-documented due to its highly unstable nature and short half-life. As a synthetic element, it does not have biological significance or practical applications in medicine or industry. Its primary interactions are studied in controlled laboratory settings, focusing on its behavior in chemical reactions and its properties as a superheavy element .
Comparaison Avec Des Composés Similaires
Rutherfordium is chemically similar to other group 4 elements, particularly hafnium and zirconium . It shares similar oxidation states and is expected to form comparable compounds, such as halides and oxides . unlike hafnium and zirconium, this compound is a synthetic element with no natural occurrence and a much shorter half-life . This makes it unique in its study and application, primarily limited to scientific research.
Similar Compounds::- Hafnium (Hf)
- Zirconium (Zr)
This compound’s uniqueness lies in its position as a superheavy element, contributing to the understanding of the periodic table’s limits and the stability of heavy nuclei .
Propriétés
Formule moléculaire |
Rf39 |
|---|---|
Poids moléculaire |
10417.7 g/mol |
Nom IUPAC |
rutherfordium |
InChI |
InChI=1S/39Rf |
Clé InChI |
HMGALKMTDLUGQG-UHFFFAOYSA-N |
SMILES canonique |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
![6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)

![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)
![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)

![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)


![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)

